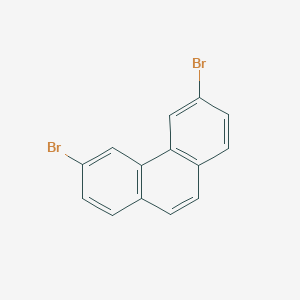

3,6-Dibromophenanthrene

Description

Propriétés

IUPAC Name |

3,6-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPMJIMUYNZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448591 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174735-02-5 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromophenanthrene and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6-Dibromophenanthrene and its closely related, well-characterized precursors, this compound-9,10-dione and this compound-9,10-diol. Due to the limited availability of direct experimental data for this compound, this document focuses on the properties and synthesis of its precursors, providing a logical and established pathway to the target compound.

Executive Summary

Physicochemical Properties of this compound-9,10-dione

Quantitative data for the well-characterized precursor, this compound-9,10-dione, are summarized in the table below.

| Property | Value | References |

| CAS Number | 53348-05-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2] |

| Molecular Weight | 366.01 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 289.0 to 293.0 °C | [4] |

| Boiling Point | 501.0 ± 43.0 °C (Predicted) | |

| Density | 1.911 g/cm³ (Predicted) | |

| Solubility | Generally insoluble in water, with solubility varying in organic solvents. | [6] |

| Storage | Store at room temperature, sealed in a dry environment, and under an inert gas as it is air sensitive. | [1][4] |

Experimental Protocols

Synthesis of this compound-9,10-dione

A common method for the synthesis of this compound-9,10-dione is through the direct bromination of 9,10-phenanthrenequinone.[7][8]

Materials:

-

9,10-Phenanthrenequinone (50 g)

-

Benzoyl peroxide (2.5 g)

-

Nitrobenzene (250 mL)

-

Bromine (83 g)

-

Ethanol (250 mL)

Procedure:

-

To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone, benzoyl peroxide, and nitrobenzene.

-

Aerate the mixture with nitrogen.

-

Add bromine to the mixture.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the final product under a vacuum to yield this compound-9,10-dione as a yellow solid.[7][8]

Proposed Synthesis of this compound

Logical Synthetic Pathway: Deoxygenation of this compound-9,10-dione

The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[9][10][11] Alternatively, the Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[12][13][14] The choice between these methods would depend on the substrate's sensitivity to strong acid or base.

Generic Protocol for Clemmensen Reduction:

-

This compound-9,10-dione would be heated with an excess of amalgamated zinc and concentrated hydrochloric acid.

-

The reaction progress would be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture would be worked up by extraction and purified to yield this compound.

Chemical Reactivity and Potential Applications

The bromine atoms on the phenanthrene core of this compound make it a versatile intermediate for further chemical modifications through reactions such as electrophilic substitution and metal-catalyzed coupling reactions.[6] These properties suggest its potential use as a building block in the synthesis of more complex molecules for applications in organic electronics, photonic devices, and as a scaffold in medicinal chemistry.[6]

Visualized Synthetic Workflow

The following diagram illustrates the logical synthetic pathway from the commercially available precursor to the target compound, this compound.

Caption: Proposed synthetic pathway to this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound-9,10-dione | 53348-05-3 [sigmaaldrich.com]

- 4. This compound-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 53348-05-3|this compound-9,10-dione|BLD Pharm [bldpharm.com]

- 6. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 7. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]

- 8. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wolff-Kishner Reduction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3,6-Dibromophenanthrene: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dibromophenanthrene, a key intermediate in the synthesis of advanced materials and complex organic molecules. The document details its structural formula, explores its isomers, presents available physicochemical data, and outlines experimental protocols for related compounds, offering valuable insights for professionals in organic synthesis and materials science.

Structural Formula and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with two bromine substituents at the 3 and 6 positions. Its chemical structure is depicted below:

Caption: Structural formula of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 174735-02-5 | [1] |

| Molecular Formula | C₁₄H₈Br₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 188-191 °C |

Isomers of Dibromophenanthrene

Dibromophenanthrene exists in several isomeric forms, with the position of the two bromine atoms on the phenanthrene core determining the specific isomer. Besides the 3,6-isomer, other common and well-studied isomers include 2,7-dibromophenanthrene and 9,10-dibromophenanthrene. The structural differences between these isomers lead to variations in their physical and chemical properties, which can influence their reactivity and potential applications.

Caption: Relationship between isomers and their properties.

Comparative Data of Dibromophenanthrene Isomers

The following table summarizes and compares the available data for 3,6-, 2,7-, and 9,10-dibromophenanthrene.

| Property | This compound | 2,7-Dibromophenanthrene | 9,10-Dibromophenanthrene |

| CAS Number | 174735-02-5 | 62325-30-8 | 15810-15-8[2] |

| Molecular Formula | C₁₄H₈Br₂ | C₁₄H₈Br₂[3] | C₁₄H₈Br₂[4] |

| Molecular Weight | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol [4] |

| Melting Point | 188-191 °C | Not available | 179-180 °C[2] |

| Appearance | Solid | Solid crystalline[3] | Pale yellow solid[5] |

Synthesis and Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible route to this compound could involve the direct bromination of phenanthrene. However, controlling the regioselectivity to obtain the desired 3,6-isomer would be a significant challenge, likely resulting in a mixture of isomers. A more targeted approach might involve a multi-step synthesis starting from a pre-functionalized precursor.

Caption: Hypothetical direct bromination workflow.

Experimental Protocol for the Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone

This protocol describes the synthesis of a key derivative of this compound.[6]

Materials:

-

9,10-Phenanthrenequinone

-

Benzoyl peroxide

-

Nitrobenzene

-

Bromine

-

Ethanol

Procedure:

-

To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Add bromine (83 g) to the mixture.

-

Heat the mixture to reflux and stir for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (250 mL) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.

Experimental Protocol for the Synthesis of 9,10-Dibromophenanthrene

This protocol outlines the synthesis of the 9,10-isomer.[7]

Materials:

-

2,2'-Bis(dibromomethyl)biphenyl

-

Potassium tert-butoxide

-

N,N-dimethyl-formamide (DMF)

-

6 M HCl

-

Toluene

-

Brine

-

Na₂SO₄

Procedure:

-

Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF at 0 °C.

-

Add potassium tert-butoxide to the solution and stir for 1 hour at 0 °C.

-

Quench the reaction by slowly adding 6 M HCl.

-

Filter the precipitate and wash with water and methanol.

-

Dry the solid in vacuo to afford 9,10-dibromophenanthrene as a yellow solid.

Spectroscopic Data

¹H and ¹³C NMR Data for 9,10-Dibromophenanthrene

-

¹H NMR (500 MHz, CDCl₃): δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H).[7]

-

¹³C NMR (126 MHz, CDCl₃): δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm.[7]

This guide provides a foundational understanding of this compound and its isomers, highlighting the available data and identifying areas where further research is needed. The provided experimental protocols for related compounds offer a starting point for the development of a robust synthesis of the target molecule.

References

- 1. chembk.com [chembk.com]

- 2. 9,10-DibromoPhenanthrene CAS#: 15810-15-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 9,10-Dibromophenanthrene | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]

- 7. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Analysis of 3,6-Disubstituted Phenanthrenes: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed synthesis protocol for 3,6-dibromophenanthrene did not yield specific results in the public domain. This guide, therefore, presents a comprehensive analysis of the closely related and well-characterized 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene. The data and protocols provided are based on the work of Vermonden et al. (2024), which offers a complete characterization of these compounds, providing a valuable reference for researchers working with 3,6-substituted phenanthrene derivatives.[1][2]

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons of significant interest in medicinal chemistry and materials science. The substitution pattern on the phenanthrene core dictates its physicochemical properties and potential applications. This technical guide focuses on the spectroscopic and synthetic aspects of 3,6-disubstituted phenanthrenes, providing a foundational understanding for researchers in the field. Due to the absence of publicly available data for this compound, this document details the synthesis and comprehensive spectroscopic characterization of 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene.

Synthetic Protocols

The synthesis of 3,6-diaminophenanthrene is achieved through a two-step process involving the synthesis of 3,6-dinitrophenanthrene followed by its reduction. The experimental procedures outlined below are adapted from Vermonden et al. (2024).[1]

Synthesis of 3,6-Dinitrophenanthrene

The synthesis of 3,6-dinitrophenanthrene is based on a procedure originally reported by Bacon and Lindsay.[1] It involves the cyclization of 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde using hydrazine hydrate in glacial acetic acid.

Experimental Procedure: A solution of 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde (351 mg, 1.17 mmol) in glacial acetic acid (3 mL) is heated to reflux. A solution of hydrazine hydrate (116 µL, 2.34 mmol) in glacial acetic acid (1 mL) is then added dropwise. The reaction mixture is heated for an additional 4 hours. After cooling to room temperature, the mixture is refrigerated overnight to facilitate precipitation. The resulting precipitate is collected by filtration. The filtrate is concentrated and cooled again to yield a second crop of the product. The combined solids are dried in vacuo to afford 3,6-dinitrophenanthrene as brown, needle-like crystals.

Synthesis of 3,6-Diaminophenanthrene

The reduction of 3,6-dinitrophenanthrene to 3,6-diaminophenanthrene is achieved using iron powder and ammonium chloride in an ethanol/water mixture.

Experimental Procedure: 3,6-dinitrophenanthrene (60 mg, 223 µmol) is suspended in a mixture of ethanol (3 mL) and water (0.8 mL). To this suspension, iron powder (86 mg, 1.54 mmol) and ammonium chloride (60 mg, 1.12 mmol) are added. The mixture is heated at reflux for 12 hours. After cooling, the reaction mixture is filtered through a pad of celite. The celite pad is washed with a 20% water/ethanol solution and ethyl acetate. The filtrate is diluted with ethyl acetate and brine, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,6-diaminophenanthrene.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene, providing a baseline for their characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3,6-Dinitrophenanthrene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.80 | d | 2.2 | H-4, H-5 |

| 8.52 | dd | 8.8, 2.2 | H-2, H-7 |

| 8.37 | d | 8.8 | H-1, H-8 |

| 8.28 | s | - | H-9, H-10 |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Table 2: ¹³C NMR Data for 3,6-Dinitrophenanthrene

| Chemical Shift (δ, ppm) | Assignment |

| 147.07 | C-3, C-6 |

| 136.22 | C-4a, C-4b |

| 131.28 | C-9, C-10 |

| 130.59 | C-1, C-8 |

| 130.06 | C-8a, C-10a |

| 122.34 | C-2, C-7 |

| 120.39 | C-4, C-5 |

| Solvent: DMSO-d₆, Frequency: 101 MHz |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 3,6-Dinitrophenanthrene

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1508 | Asymmetric NO₂ stretch |

| 1502 | Asymmetric NO₂ stretch |

| 1340 | Symmetric NO₂ stretch |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3,6-Dinitrophenanthrene

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 269.0557 | 269.0560 |

General Spectroscopic Workflow

The characterization of a novel or synthesized phenanthrene derivative follows a logical workflow to elucidate its structure and purity.

This guide provides a detailed framework for the synthesis and spectroscopic analysis of 3,6-disubstituted phenanthrenes, using 3,6-dinitrophenanthrene as a comprehensively characterized example. This information serves as a valuable resource for researchers engaged in the synthesis and characterization of novel phenanthrene-based molecules for various applications in drug development and materials science.

References

A Technical Guide to the Solubility of 3,6-Dibromophenanthrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromophenanthrene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound in various common organic solvents.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with two bromine substituents. The presence of the large, nonpolar phenanthrene core suggests that its solubility will be primarily dictated by "like dissolves like" principles, favoring nonpolar organic solvents. The bromine atoms, while increasing the molecular weight and potentially introducing some polarizability, are not expected to confer significant aqueous solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar aromatic structure allows for favorable π-π stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle; the bromine atoms on the solute interact favorably with the halogenated solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are primarily nonpolar in character, allowing for dissolution of the large hydrocarbon structure. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | The polarity of the carbonyl group makes these solvents less ideal for the nonpolar solute. |

| Alcohols | Methanol, Ethanol | Low | The highly polar hydroxyl group and hydrogen bonding in alcohols are not favorable for solvating the nonpolar this compound. |

| Water | - | Insoluble | The high polarity and strong hydrogen bonding network of water are incompatible with the nonpolar aromatic structure.[1][2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a common approach for determining the solubility of a solid organic compound in an organic solvent.[3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in nonpolar aromatic and halogenated organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocol and logical workflow detailed in this guide provide a robust framework for obtaining reliable and accurate data. This information is critical for applications such as reaction chemistry, purification, and formulation development.

References

An In-depth Technical Guide to Precursors for the Synthesis of 3,6-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for the preparation of 3,6-Dibromophenanthrene. The information presented herein is intended to equip researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science with the necessary details to effectively synthesize this versatile molecule. This document outlines key precursors, detailed experimental methodologies, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key building block in the development of novel organic materials, including those for Organic Light-Emitting Diodes (OLEDs), and as an intermediate in the synthesis of complex pharmaceutical compounds. The strategic placement of bromine atoms at the 3 and 6 positions of the phenanthrene core allows for a variety of subsequent chemical modifications, making it a valuable precursor for a wide range of applications. This guide focuses on the most prevalent and well-documented synthetic pathways to this compound, with a primary focus on the route commencing from 9,10-phenanthrenequinone.

Primary Synthetic Pathway: From 9,10-Phenanthrenequinone

The most common and reliable method for the synthesis of this compound begins with the readily available starting material, 9,10-phenanthrenequinone. This multi-step synthesis involves the bromination of the quinone, followed by reduction of the carbonyl groups.

Step 1: Bromination of 9,10-Phenanthrenequinone

The initial step involves the electrophilic aromatic substitution of 9,10-phenanthrenequinone with bromine to yield 3,6-dibromo-9,10-phenanthrenequinone.[1][2] This reaction is typically carried out in a high-boiling point solvent with a radical initiator.

Experimental Protocol: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone [1][3]

-

Materials:

-

9,10-Phenanthrenequinone

-

Bromine

-

Benzoyl peroxide

-

Nitrobenzene

-

Ethanol

-

-

Procedure:

-

To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Heat the mixture to reflux.

-

Slowly add bromine (83 g) to the refluxing mixture.

-

Continue to stir the reaction mixture at reflux for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (250 mL) to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with ethanol.

-

Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70% | [1][3] |

| Appearance | Yellow solid | [1][3] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [2] |

| Molecular Weight | 366.01 g/mol | [4] |

| Melting Point | 291 °C | [3] |

Step 2: Reduction of 3,6-Dibromo-9,10-phenanthrenequinone

The intermediate, 3,6-dibromo-9,10-phenanthrenequinone, can be reduced to either this compound-9,10-diol or directly to this compound.

A mild reduction of the dione yields the corresponding diol. This diol can be a useful intermediate for further functionalization.

Experimental Protocol: Synthesis of this compound-9,10-diol [5]

-

Materials:

-

3,6-Dibromo-9,10-phenanthrenequinone

-

Sodium dithionite (Na₂S₂O₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,6-Dibromo-9,10-phenanthrenequinone (1.0 eq) in anhydrous THF.

-

Prepare a solution of sodium dithionite in deionized water.

-

Add the sodium dithionite solution to the solution of the dione.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound-9,10-diol.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂O₂ | [4] |

| Molecular Weight | 368.02 g/mol | [4] |

The direct conversion of the carbonyl groups in 3,6-dibromo-9,10-phenanthrenequinone to methylene groups to form this compound can be achieved through classic reduction methods such as the Wolff-Kishner or Clemmensen reductions. While a specific protocol for this substrate is not detailed in the provided search results, a general procedure can be proposed.

Proposed Experimental Protocol: Wolff-Kishner Reduction of 3,6-Dibromo-9,10-phenanthrenequinone

-

Materials:

-

3,6-Dibromo-9,10-phenanthrenequinone

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 3,6-dibromo-9,10-phenanthrenequinone, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

After cooling slightly, add potassium hydroxide pellets to the mixture.

-

Slowly heat the mixture to a higher temperature (around 180-200 °C) to allow for the evolution of nitrogen gas and the removal of water.

-

Maintain the high temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Alternative Synthetic Considerations: Direct Bromination of Phenanthrene

The direct bromination of phenanthrene to selectively obtain this compound is challenging. Electrophilic aromatic substitution on phenanthrene typically occurs at the 9 and 10 positions, and achieving di-substitution at the 3 and 6 positions with high selectivity is difficult and often results in a mixture of isomers.[6] Therefore, this route is generally not preferred for the clean synthesis of this compound.

Visualizing the Synthetic Pathway

The following diagrams illustrate the primary synthetic workflow for obtaining this compound.

References

- 1. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

- 2. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Health and Safety of 3,6-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential health and safety information for the handling and use of 3,6-Dibromophenanthrene-9,10-dione (CAS RN: 53348-05-3). The information compiled is derived from safety data sheets (SDS) and chemical databases to ensure a high standard of safety in the laboratory.

Chemical Identification and Physical Properties

This compound-9,10-dione is an organic compound that serves as a building block in materials science and organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 53348-05-3 |

| Molecular Formula | C₁₄H₆Br₂O₂[2] |

| Molecular Weight | 366.00 g/mol [2] |

| Appearance | Light yellow to brown powder/crystal[3] |

| Melting Point | 289.0 to 293.0 °C[4] |

| Purity | Typically >95.0% (HPLC)[3] |

| Storage | Sealed in a dry place at room temperature.[5] Some suppliers recommend storage under an inert gas.[4] |

Hazard Identification and GHS Classification

This compound-9,10-dione is classified as a hazardous substance. The primary hazards are skin and eye irritation.[6] The GHS classification is detailed below.

| GHS Classification | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation[6] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[6] |

| Acute toxicity (Oral) | H302: Harmful if swallowed[5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |

Signal Word: Warning[6]

Pictograms:

-

(Irritant)[6]

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is mandatory when handling this compound-9,10-dione to minimize exposure and ensure personal safety.

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

An eyewash station and safety shower must be readily accessible in the work area.

3.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body coverage is recommended for larger quantities.

3.3 Handling Protocol

-

Before use, ensure all necessary PPE is correctly worn.

-

Handle the compound in a designated area, preferably within a fume hood, to control dust.[7]

-

Avoid direct contact with skin and eyes.[8]

-

Do not breathe dust.[2]

-

After handling, wash hands thoroughly with soap and water.[8]

-

Contaminated clothing should be removed and washed before reuse.[8]

3.4 Storage Protocol

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Some sources recommend storing under an inert gas atmosphere.[8]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and launder contaminated clothing before reuse.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.2.

-

Avoid generating dust.

-

Carefully sweep or vacuum the spilled solid material.

-

Collect the material in a sealed container for proper disposal.

-

Clean the spill area thoroughly.

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound-9,10-dione.

Caption: Safe Handling Workflow for this compound-9,10-dione.

Caption: Emergency First Aid Response Flowchart.

References

- 1. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 53348-05-3|this compound-9,10-dione|BLD Pharm [bldpharm.com]

- 6. This compound-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Electronic Properties of 3,6-Dibromophenanthrene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest in the fields of materials science and medicinal chemistry. Their rigid, planar structure and extended π-conjugated system impart unique electronic and photophysical properties, making them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in drug design.[1][2]

This technical guide focuses on the electronic properties of 3,6-dibromophenanthrene and its derivatives. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, allowing for the facile introduction of various functional groups to modulate the electronic and photophysical characteristics of the phenanthrene core. This derivatization is crucial for tailoring the properties of these molecules for specific applications.

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the photochemical cyclization of 3,3'-dibromostilbene. This method is a widely used and practical approach for laboratory-scale synthesis.

A general workflow for the synthesis of 3,6-disubstituted phenanthrene derivatives from this compound is depicted below. This typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce new aryl or other functional groups.

Electronic and Photophysical Properties

The electronic properties of phenanthrene derivatives, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for their application in electronic devices. These properties can be experimentally determined using techniques like cyclic voltammetry and UV-Vis spectroscopy and can also be investigated through computational methods like Density Functional Theory (DFT).[3]

Data Summary

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) | Solvent | Ref. |

| Phenanthrene | -6.08 | -3.56 | 2.52 | 252, 295 | 350, 365 | Cyclohexane, Ethanol | [3][4][5] |

Note: The HOMO and LUMO values for phenanthrene are from computational studies.[3] The absorption maximum was measured in cyclohexane, and the emission maxima were measured in ethanol.[4][5]

The HOMO and LUMO energy levels of phenanthrene derivatives are influenced by the nature of the substituents. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level, leading to a smaller band gap.[6]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Generalized Protocol:

-

Solution Preparation: Prepare a solution of the phenanthrene derivative (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Data Acquisition: Scan the potential of the working electrode linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).

-

Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV

-

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of molecules.

Generalized Protocol:

-

Solution Preparation: Prepare a dilute solution of the phenanthrene derivative in a suitable spectroscopic-grade solvent (e.g., chloroform, dichloromethane, or cyclohexane). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.[7]

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The onset of the absorption spectrum can be used to estimate the optical band gap (Egopt).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum.

-

The fluorescence quantum yield can be determined relative to a known standard.

-

Applications in Organic Electronics

The tunable electronic properties of 3,6-disubstituted phenanthrene derivatives make them attractive for various applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Phenanthrene derivatives can be utilized as emitter materials in the emissive layer (EML) of an OLED. By modifying the substituents at the 3 and 6 positions, the emission color can be tuned across the visible spectrum. A typical multilayer OLED architecture is shown below.

The performance of an OLED is highly dependent on the energy level alignment of the different layers to ensure efficient injection and transport of charge carriers (holes and electrons) and their recombination in the emissive layer.

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and good charge carrier mobility of some phenanthrene derivatives make them suitable as the active semiconductor layer in OFETs. The performance of an OFET is characterized by its charge carrier mobility (µ) and on/off ratio. While specific data for this compound-based OFETs is limited, related phenanthrene-based semiconductors have shown promising p-type or n-type characteristics.

Conclusion

This compound serves as a versatile platform for the development of novel organic materials with tailored electronic and photophysical properties. Through synthetic modification of the 3 and 6 positions, a wide range of derivatives can be accessed for applications in organic electronics. While a comprehensive dataset of the electronic properties of these derivatives is still emerging, the foundational understanding of the phenanthrene core and the established experimental protocols for characterization provide a solid framework for future research and development in this promising area. Further investigation into the structure-property relationships of 3,6-disubstituted phenanthrene derivatives is crucial for unlocking their full potential in next-generation electronic devices.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Phenanthrene [photochemcad.com]

- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-Dibromophenanthrene and its Prominent Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding 3,6-Dibromophenanthrene is limited in publicly available scientific literature. The majority of research and supplier listings pertain to its oxidized derivative, this compound-9,10-dione. This guide will address both compounds to the extent of available information.

Introduction to this compound

Core Data of this compound-9,10-dione

This compound-9,10-dione is a key intermediate in organic synthesis, particularly in the development of advanced materials. Its chemical properties are well-documented.

Quantitative Data Summary

| Property | Value |

| CAS Number | 53348-05-3 |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.01 g/mol |

| Appearance | Light yellow to brown powder or crystals. |

| Melting Point | 289.0 to 293.0 °C |

| Purity (typical) | >95.0% (HPLC) |

Experimental Protocols

Synthesis of this compound-9,10-dione

A common method for the synthesis of this compound-9,10-dione involves the direct bromination of 9,10-phenanthrenequinone.[1]

Materials:

-

9,10-Phenanthrenequinone

-

Benzoyl peroxide

-

Nitrobenzene

-

Bromine

-

Ethanol

Procedure:

-

A reaction vessel under a nitrogen atmosphere is charged with 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).[1]

-

The mixture is aerated with nitrogen.[1]

-

Bromine (83 g) is added to the vessel.[1]

-

The reaction mixture is heated to reflux and stirred for 2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

-

Ethanol (250 mL) is added to precipitate the product.[1]

-

The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.[1]

Applications and Relevance

While specific applications in drug development for this compound-9,10-dione are not extensively documented, its structural backbone is relevant in medicinal chemistry. For instance, derivatives of phenanthrene have been explored for their biological activities. The presence of bromine atoms and a quinone structure in this compound-9,10-dione makes it a versatile building block in organic synthesis for creating more complex molecules with potential therapeutic properties.

In materials science, phenanthrene derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The dibromo-functionality of this compound allows for further chemical modifications, making it a valuable precursor in the synthesis of novel materials with tailored electronic and photophysical properties.

Visualizations

Synthesis Workflow for this compound-9,10-dione

References

The Rising Star of Organic Electronics: A Technical Guide to 3,6-Dibromophenanthrene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of 3,6-Dibromophenanthrene in Materials Science.

Introduction: In the dynamic field of materials science, the quest for novel organic semiconductors with tailored optoelectronic properties is paramount for the advancement of next-generation electronic devices. Among the vast array of molecular building blocks, phenanthrene derivatives have emerged as a promising class of materials due to their rigid, planar, and extended π-conjugated structure. This technical guide focuses on a key precursor, this compound, and its derivatives, exploring their synthesis, properties, and significant potential in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The strategic placement of bromine atoms at the 3 and 6 positions provides a versatile platform for functionalization, enabling the fine-tuning of electronic and photophysical properties to meet the demands of advanced material applications.

Core Applications and Material Properties

This compound serves as a crucial intermediate for the synthesis of a variety of functional organic materials. The bromine atoms are excellent leaving groups for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl substituents. This derivatization is key to modulating the material's properties for specific applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are utilized as host materials in OLEDs, particularly for blue fluorescence emitters. Their high triplet energy and good charge transport characteristics are advantageous for achieving high efficiency and long operational lifetimes in electroluminescent devices. By functionalizing the 3,6-positions of the phenanthrene core, it is possible to tune the HOMO/LUMO energy levels to facilitate efficient charge injection and transport, leading to improved device performance.

Organic Field-Effect Transistors (OFETs): The rigid and planar nature of the phenanthrene core promotes strong π-π stacking in the solid state, which is essential for efficient charge transport in the active layer of OFETs. The introduction of various heterocyclic moieties at the 3,6-positions can influence the molecular packing and energy levels, allowing for the development of both p-type and n-type semiconductor materials.

Data Presentation: Performance of 3,6-Disubstituted Phenanthrene Derivatives

The following tables summarize the performance of various 3,6-disubstituted phenanthrene derivatives in OLED and OFET devices, demonstrating the impact of different substituents on their electronic properties.

Table 1: Performance of 3,6-Disubstituted Phenanthrenes as Host Materials in Blue Fluorescent OLEDs

| Substituent at 3,6-positions | Maximum External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Color Coordinates (CIE) |

| Diphenyl | 7.7% | 9.8 | (0.14, 0.14)[1] |

| Naphthyl | - | - | - |

| Pyrenyl | - | - | - |

Data adapted from a study on 9,10-bis(4-tert-butylphenyl)phenanthrenes with different substituents at the C3 and C6 positions.[1]

Table 2: OFET Performance of Heterocycle-Flanked Alkoxyphenanthrene Derivatives

| Compound ID | Substituent at 3,6-positions | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | ON/OFF Ratio |

| 7a | Thiophene | 1.30 x 10⁻³ | - | 10³ |

| 7b | Furan | 1.10 x 10⁻³ | - | 10³ |

| 7c | Pyridine | 1.10 x 10⁻³ | 1.20 x 10⁻³ | 10³ |

| 7d | Isoxazole | 1.00 x 10⁻³ | 1.10 x 10⁻³ | 10³ |

| 7e | Isatin | 1.10 x 10⁻³ | 1.30 x 10⁻³ | 10³ |

| 7f | Naphthalimide | 1.10 x 10⁻³ | 1.20 x 10⁻³ | 10³ |

Data derived from a study on OFETs based on heterocycles-flanked alkoxyphenanthrenes, synthesized via Suzuki coupling with a diiodinated phenanthrene precursor.[2]

Experimental Protocols

Synthesis of 3,6-Disubstituted Phenanthrene Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 3,6-diarylphenanthrenes from this compound, adapted from established Suzuki-Miyaura cross-coupling methodologies.[3][4][5][6]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃). Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure 3,6-diarylphenanthrene.

Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of an OFET device using a solution-processed 3,6-disubstituted phenanthrene derivative as the active semiconductor layer.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Solution of the 3,6-disubstituted phenanthrene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene)

-

Gold (Au) for source and drain electrodes

-

Spin-coater

-

Thermal evaporator

-

Shadow mask

Procedure:

-

Substrate Preparation: Clean the Si/SiO₂ substrates by sonication in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a dilute solution of OTS in toluene or by vapor deposition to improve the film morphology of the organic semiconductor.

-

Active Layer Deposition: Deposit the 3,6-disubstituted phenanthrene derivative solution onto the treated substrates via spin-coating. Anneal the films at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and molecular packing.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask onto the organic semiconductor layer to form the source and drain electrodes. The channel length and width are defined by the dimensions of the shadow mask.

-

Device Characterization: Characterize the electrical properties of the OFET device, such as output and transfer characteristics, using a semiconductor parameter analyzer in ambient or inert atmosphere.

Visualizations: Workflows and Structures

The following diagrams illustrate key processes and structures relevant to the application of this compound in materials science.

References

- 1. Synthesis and photo- and electroluminescence properties of 3,6-disubstituted phenanthrenes: alternative host material for blue fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3,6-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in pharmaceuticals, functional materials, and organic electronics. 3,6-Dibromophenanthrene is a versatile building block that, through Suzuki cross-coupling, provides access to a diverse range of 3,6-diarylphenanthrene derivatives. These derivatives are of significant interest due to their unique photophysical and electronic properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki cross-coupling reactions utilizing this compound.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic ligand from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3,6-diarylphenanthrene), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Suzuki Cross-Coupling of this compound with Various Arylboronic Acids

The following table summarizes typical reaction conditions and yields for the double Suzuki cross-coupling of this compound with a selection of arylboronic acids. Please note that optimal conditions can vary depending on the specific substrate and desired outcome (mono- vs. di-substitution).

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 85-95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | High |

| 1-Naphthylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 24 | >95 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |

Note: Yields are based on the di-substituted product and are compiled from typical Suzuki coupling reactions of dibromoarenes. Specific yields for this compound may vary.

Mandatory Visualizations

Caption: General workflow for the double Suzuki cross-coupling of this compound.

Caption: From synthesis to application of 3,6-diarylphenanthrenes in OLEDs.

Experimental Protocols

The following protocols are generalized procedures for the double Suzuki cross-coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 - 2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (2.2 - 2.5 mmol), and potassium carbonate (4.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvents: toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-diarylphenanthrene.

-

Characterize the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Alternative Procedure using Pd₂(dba)₃ and a Buchwald Ligand

This protocol is often effective for more challenging couplings or when higher yields are desired.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄), finely powdered (4.0 mmol)

-

Degassed toluene (10 mL)

-

Degassed deionized water (2.5 mL)

-

Schlenk flask

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and finely powdered potassium phosphate (4.0 mmol).

-

In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).

-

Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are pure and solvents are adequately degassed.

-

Try a different catalyst/ligand system. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are often beneficial.[1]

-

Vary the base. The choice of base can significantly impact the reaction outcome.[1]

-

Increase the reaction temperature or time, but be mindful of potential side reactions.

-

-

Incomplete Conversion/Mixture of Mono- and Di-substituted Products:

-

To favor di-substitution, ensure a sufficient excess of the arylboronic acid (at least 2.2 equivalents).

-

For selective mono-substitution, use a slight excess of the arylboronic acid (e.g., 1.1 equivalents) and carefully monitor the reaction to stop it before significant di-substitution occurs.[1]

-

Incomplete conversion may indicate catalyst deactivation; ensure the reaction is maintained under a strict inert atmosphere.

-

-

Side Reactions (e.g., Homocoupling of Boronic Acid):

-

Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

-

The choice of palladium precursor and ligands can influence the extent of side reactions.

-

These application notes and protocols provide a comprehensive guide for the use of this compound in Suzuki cross-coupling reactions. By following these guidelines and optimizing conditions as needed, researchers can efficiently synthesize a wide array of 3,6-diarylphenanthrene derivatives for various applications in materials science and drug discovery.

References

Application Notes and Protocols for the Synthesis of OLED Materials from 3,6-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Organic Light-Emitting Diode (OLED) materials starting from 3,6-dibromophenanthrene. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to introduce various aryl and amino moieties at the 3 and 6 positions of the phenanthrene core. These modifications allow for the tuning of the photophysical and electronic properties of the resulting materials, making them suitable for use as hosts or hole-transporting layers in OLED devices.

Introduction

Phenanthrene and its derivatives are a promising class of organic molecules for optoelectronic applications due to their high thermal stability, good charge transport properties, and high photoluminescence quantum yields. The strategic functionalization of the phenanthrene scaffold is crucial for developing materials with tailored properties for high-performance OLEDs. This compound serves as a versatile building block, where the bromine atoms act as reactive handles for the introduction of a wide range of functional groups through well-established cross-coupling chemistries.

Synthetic Pathways

The primary synthetic routes for the functionalization of this compound involve Suzuki-Miyaura coupling for the formation of C-C bonds and Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are catalyzed by palladium complexes and offer a broad substrate scope and high yields.

Caption: Synthetic routes to OLED materials from this compound.

Data Presentation: Performance of 3,6-Disubstituted Phenanthrene-Based OLEDs

The following table summarizes the key performance metrics of OLED devices fabricated using 3,6-disubstituted phenanthrene derivatives as host materials.

| Compound | Substitution at 3,6-positions | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Color Coordinates (CIE) |

| 1 | Diphenyl | - | - | - |

| 2 | Naphthyl | - | - | - |

| 3 | Pyrenyl | 7.7[1] | 9.8[1] | (0.14, 0.14)[1] |

Data for compounds 1 and 2 were not available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the synthesis of 3,6-disubstituted phenanthrene derivatives. These protocols are based on established synthetic methodologies and can be adapted for various substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 3,6-diarylphenanthrenes, which can function as host materials in OLEDs.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (e.g., 1-pyreneboronic acid) (2.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)

-

Base (e.g., K₂CO₃) (4.0 eq.)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent system to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diarylphenanthrene.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines the synthesis of 3,6-diaminophenanthrene derivatives, which are potential hole-transporting materials.

Workflow for Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 eq.)

-

Amine (e.g., N-phenyl-1-naphthylamine) (2.2 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq.)

-

Ligand (e.g., XPhos) (0.04 eq.)

-

Base (e.g., Sodium tert-butoxide) (2.5 eq.)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the palladium precatalyst, and the phosphine ligand under an inert atmosphere.

-

Add the base to the flask.

-

Add the anhydrous, deoxygenated solvent, followed by the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaminophenanthrene derivative.

OLED Device Fabrication and Characterization

A general procedure for the fabrication of an OLED device using a 3,6-disubstituted phenanthrene derivative as the host material in the emissive layer is as follows:

-

Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, and then dried in an oven. The substrates are then treated with UV-ozone.

-

Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML consists of the synthesized 3,6-disubstituted phenanthrene derivative doped with a suitable fluorescent emitter.

-

Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers.

-

Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.

-

Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices are measured using standard equipment.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.

References

Application Notes and Protocols for the Polymerization of 3,6-Dibromophenanthrene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(3,6-phenanthrene), a promising conjugated polymer for applications in organic electronics. The protocols for Suzuki-Miyaura coupling and Yamamoto polymerization of 3,6-dibromophenanthrene are outlined, offering pathways to tunable electronic materials.

Introduction

Phenanthrene-based polymers are a class of conjugated polymers that are gaining interest for their potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid and planar structure of the phenanthrene unit can facilitate intermolecular π-π stacking, which is beneficial for charge transport. This compound is a key monomer for the synthesis of poly(3,6-phenanthrene), as the bromine atoms provide reactive sites for cross-coupling polymerization reactions. This document details two common and effective methods for the polymerization of this compound: Suzuki-Miyaura coupling and Yamamoto polymerization.

Polymerization Methods

Two primary methods for the polymerization of this compound are Suzuki-Miyaura coupling and Yamamoto polymerization. Both methods are effective in forming carbon-carbon bonds to create a conjugated polymer backbone.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the case of poly(3,6-phenanthrene) synthesis, this typically involves the polymerization of a phenanthrene monomer bearing both a boronic acid (or ester) and a halide.

Yamamoto Polymerization

Yamamoto polymerization is a nickel-catalyzed coupling of aryl halides. This method is particularly useful for the homopolymerization of dihaloaromatic compounds, such as this compound. The reaction proceeds through a Ni(0) complex which facilitates the carbon-carbon bond formation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Polymerization of a 3,6-Phenanthrene Derivative

This protocol is adapted from the work of Verswyvel et al. on the controlled chain-growth polymerization of a substituted poly(3,6-phenanthrene).[1]

Materials:

-

3,6-Dibromo-9,10-di(octyloxy)phenanthrene (or a similar AB-type monomer where one bromine is converted to a boronic ester)

-

tBu3PPd(Ph)Br (external initiator)

-

Potassium carbonate (K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Argon gas

Procedure:

-

In a round-bottom flask, dissolve the 3,6-phenanthrene monomer in anhydrous THF.

-

Add an aqueous solution of K2CO3 (2 M) to the flask.

-

Purge the flask with argon for 15-20 minutes to create an inert atmosphere.

-

In a separate vial, dissolve the external initiator, tBu3PPd(Ph)Br, in anhydrous THF and purge with argon.

-

Add the initiator solution to the monomer solution via syringe.

-

Stir the reaction mixture at room temperature overnight.

-

To terminate the polymerization, expose the reaction to air.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 2: Yamamoto Polymerization of this compound

This is a general protocol for Yamamoto polymerization of a dibromoarene and can be adapted for this compound.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]

-

2,2'-Bipyridine (bpy)

-

1,5-Cyclooctadiene (COD)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

In a Schlenk flask under an argon atmosphere, add Ni(COD)2, 2,2'-bipyridine, and 1,5-cyclooctadiene.

-

Add anhydrous DMF and stir the mixture at 60-80°C for 30 minutes to form the active Ni(0) complex.

-

Dissolve this compound in anhydrous toluene in a separate flask and purge with argon.

-

Add the monomer solution to the catalyst mixture.

-

Stir the reaction mixture at 80°C for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a mixture of methanol and hydrochloric acid to precipitate the polymer.

-

Collect the polymer by filtration, wash with methanol and water to remove catalyst residues, and dry under vacuum.

Data Presentation

The following tables summarize typical characterization data for poly(3,6-phenanthrene) and its derivatives. Note that the specific properties can vary depending on the polymerization method, molecular weight, and side chains.

Table 1: Molecular Weight and Polydispersity Index of Poly(3,6-phenanthrene) Derivatives

| Polymerization Method | Monomer | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |

| Suzuki-Miyaura Coupling | 3,6-dibromo-9,10-di(octyloxy)phenanthrene derivative | 10,000 - 30,000 | 15,000 - 60,000 | 1.5 - 2.5 | Adapted from[1] |

| Yamamoto Polymerization | This compound | 5,000 - 20,000 | 10,000 - 50,000 | 2.0 - 3.0 | General expectation |

Table 2: Thermal and Optical Properties of Poly(3,6-phenanthrene) Derivatives

| Property | Value | Method/Conditions |

| Decomposition Temperature (T_d, 5% weight loss) | > 400 °C | TGA, Nitrogen atmosphere |

| Glass Transition Temperature (T_g) | 120 - 180 °C | DSC |